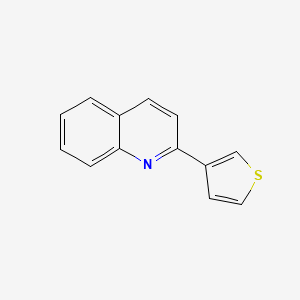

2-(3-Thienyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

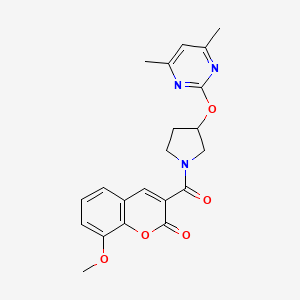

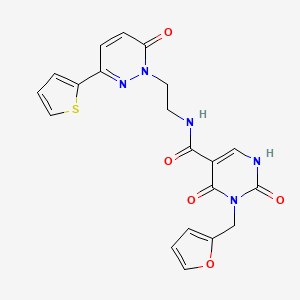

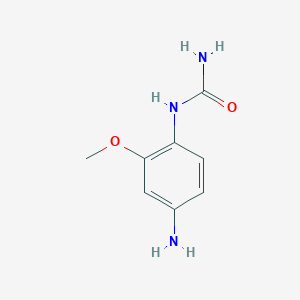

“2-(3-Thienyl)quinoline” is an aromatic compound that has a fused ring structure of quinoline and thiophene. It has a molecular formula of C13H9NS .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, has been achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline moiety fused with a thiophene ring . The quinoline part of the molecule is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, have been synthesized through various chemical reactions. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In addition, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Transformations

2-(3-Thienyl)quinoline and its derivatives have been a subject of significant research due to their chemical properties. Aleksandrov et al. (2012) described the synthesis of 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline, exploring its methylation and electrophilic substitution reactions, emphasizing the importance of these compounds in chemical transformations (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Photophysical and DNA/HSA-Binding Properties

The photophysical properties and DNA/HSA-binding characteristics of this compound derivatives have been explored. Rodrigues et al. (2019) synthesized a series of derivatives, including those with a 2-thienyl group, and analyzed their photophysical properties and ability to bind biomolecules, highlighting their potential applications in photochemotherapy (Rodrigues et al., 2019).

Antimalarial and Antiproliferative Activity

Compounds derived from this compound have been studied for their antimalarial and antiproliferative activities. Görlitzer et al. (2006) investigated thieno[3,2-c]quinoline-4-yl-amines for activity against malaria, finding that certain derivatives displayed significant in vitro and in vivo antimalarial activity (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006). Additionally, Bolognese et al. (2008) synthesized quinolinquinone derivatives from this compound and evaluated their antiproliferative activity, revealing potential applications in cancer therapy (Bolognese et al., 2008).

Antibacterial Activity

The antibacterial activity of this compound derivatives has also been studied. Raghavendra et al. (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters and evaluated their antibacterial activity, demonstrating their potential as antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Mecanismo De Acción

While the specific mechanism of action for “2-(3-Thienyl)quinoline” is not explicitly mentioned in the retrieved papers, quinoline derivatives have been known to exhibit various biological activities. For instance, they have been found to have antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .

Safety and Hazards

Direcciones Futuras

Thiophene and quinoline derivatives, including “2-(3-Thienyl)quinoline”, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on the development of more successful quinoline-derived therapeutics based on the synthesis of hybrid compounds that contain two or more pharmacophores affecting different targets and/or employing distinct mechanisms of action .

Propiedades

IUPAC Name |

2-thiophen-3-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZDBEWLGVYIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)